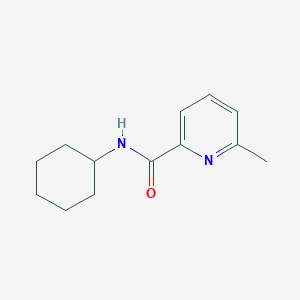![molecular formula C15H15F3N4O2S B7538189 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7538189.png)
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound features a piperazine ring substituted with a benzenesulfonyl group and a pyrimidine ring with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis involve:
Formation of the piperazine ring: This can be achieved through the reaction of protected 1,2-diamines with sulfonium salts under basic conditions.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using benzenesulfonyl chloride.
Attachment of the trifluoromethyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Aplicaciones Científicas De Investigación
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-pyrimidine derivative with acetylcholinesterase inhibitory activity.
Triazole-pyrimidine hybrids: Compounds with neuroprotective and anti-inflammatory properties.
Uniqueness
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of a benzenesulfonyl group and a trifluoromethyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c16-15(17,18)13-6-7-19-14(20-13)21-8-10-22(11-9-21)25(23,24)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTWGTLHYBBOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7538148.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B7538165.png)
![2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7538169.png)




![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
![N-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B7538196.png)

![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)
![6-chloro-4-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7538213.png)

